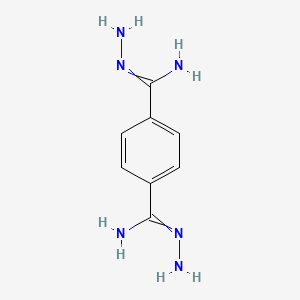
Benzene-1,4-dicarbohydrazonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,4-dicarbohydrazonamide is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with two carbohydrazonamide groups at the 1 and 4 positions
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of benzene-1,4-dicarboxylic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction parameters. The use of catalysts such as acid catalysts can also improve yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene-1,4-dicarbohydrazonamide is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzene-1,4-dicarbohydrazonamide exerts its effects involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, the compound may disrupt bacterial cell walls or inhibit essential enzymes. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Benzene-1,2-dicarbohydrazonamide: Similar structure but with carbohydrazonamide groups at the 1 and 2 positions.
Benzene-1,3-dicarbohydrazonamide: Similar structure but with carbohydrazonamide groups at the 1 and 3 positions.
Uniqueness: Benzene-1,4-dicarbohydrazonamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to its isomers.
Propriétés
Numéro CAS |
19173-40-1 |
|---|---|
Formule moléculaire |
C8H12N6 |
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
1-N',4-N'-diaminobenzene-1,4-dicarboximidamide |
InChI |
InChI=1S/C8H12N6/c9-7(13-11)5-1-2-6(4-3-5)8(10)14-12/h1-4H,11-12H2,(H2,9,13)(H2,10,14) |
Clé InChI |
BYGMMXXTWLJWDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=NN)N)C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



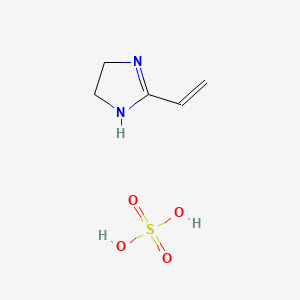

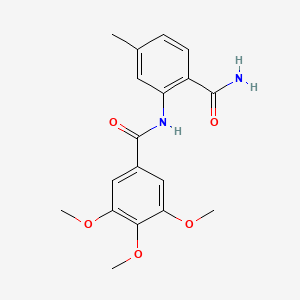
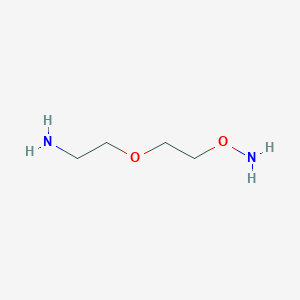
![[N'-[3-(4-aminobenzoyl)oxypropyl]carbamimidoyl]azanium chloride](/img/structure/B15340987.png)

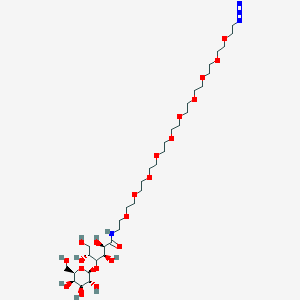
![N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride](/img/structure/B15341000.png)
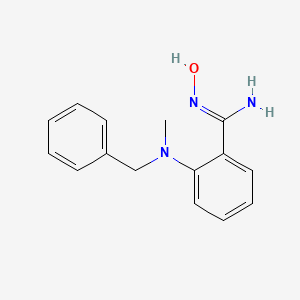

![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)

![6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid](/img/structure/B15341034.png)
